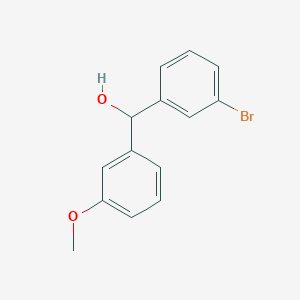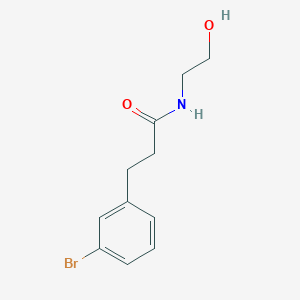
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is an organic compound that features a bromophenyl group attached to a propanamide backbone with a hydroxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with 2-aminoethanol under appropriate conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds, enhancing its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
3-(4-bromophenyl)-N-(2-hydroxyethyl)propanamide: Similar structure but with bromine at the para position.
3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide: Chlorine instead of bromine.
3-(3-bromophenyl)-N-(2-methoxyethyl)propanamide: Methoxyethyl group instead of hydroxyethyl.
Uniqueness
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide is unique due to the specific positioning of the bromine atom and the hydroxyethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
3-(3-bromophenyl)-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-3,8,14H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFBTEWXWCSREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

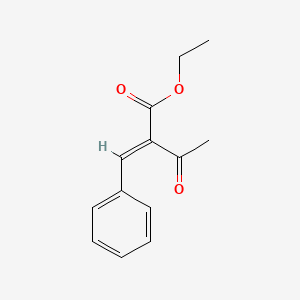
![3-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B7845663.png)
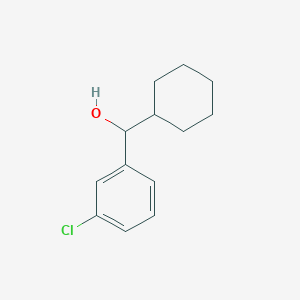
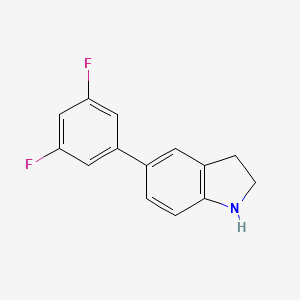
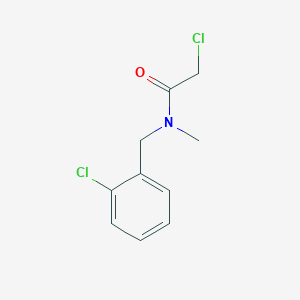
![2-[2-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B7845687.png)
![2-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B7845690.png)
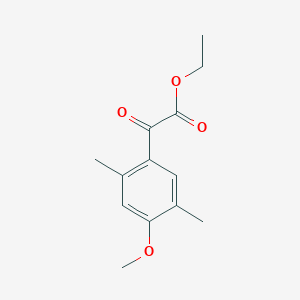
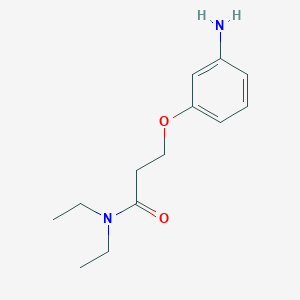
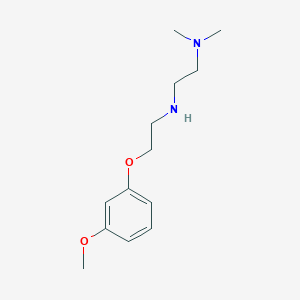
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B7845735.png)
![2-Oxo-4-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B7845748.png)
